利波西尔

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

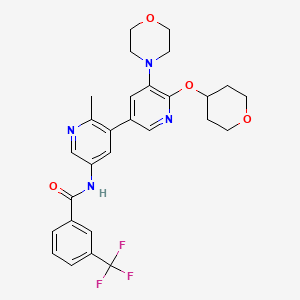

利博西是一种合成的微小分子,可作为细菌核黄素核糖开关的高度选择性化学调节剂。它是在针对革兰氏阴性菌(特别是大肠杆菌)中核黄素生物合成途径的表型筛选过程中发现的。 利博西模拟天然配体黄素单核苷酸 (FMN) 并抑制核糖开关介导的基因表达,从而抑制细菌生长 .

科学研究应用

利博西具有广泛的科学研究应用,包括:

作用机制

利博西通过与 mRNA 5' 非翻译区中的 FMN 核糖开关结合来发挥作用。这种结合会诱导核糖开关的构象变化,导致 ribB 基因表达的抑制和核黄素生物合成的抑制。 利博西的分子靶标是 FMN 核糖开关适体,所涉及的途径是核黄素生物合成途径 .

类似化合物:

黄素单核苷酸 (FMN): FMN 核糖开关的天然配体,与利博西结构相似,但具有不同的结合特性

利博西-B: 利博西的类似物,具有优异的微生物活性,并对 FMN 核糖开关具有更高的结合亲和力

利博西-C: 另一种具有独特化学性质和生物活性的类似物.

利博西的独特性: 利博西的独特之处在于它能够选择性地模拟天然配体 FMN 并抑制核糖开关介导的基因表达。 它与 FMN 的结构差异及其强大的抗菌活性使其成为研究核糖开关和开发新型抗生素的宝贵工具 .

生化分析

Biochemical Properties

Ribocil functions by mimicking the natural ligand, flavin mononucleotide, and binding to the FMN riboswitch. This interaction inhibits the riboswitch-mediated gene expression essential for riboflavin biosynthesis. Ribocil specifically interacts with the FMN riboswitch aptamer domain, inducing a conformational change that represses the expression of genes involved in riboflavin biosynthesis . The primary biomolecules Ribocil interacts with include the FMN riboswitch RNA and the ribB gene product .

Cellular Effects

Ribocil exerts its effects on bacterial cells by inhibiting the biosynthesis of riboflavin, an essential vitamin for bacterial growth and metabolism. This inhibition leads to a decrease in the levels of riboflavin, flavin mononucleotide, and flavin adenine dinucleotide within the cell . Consequently, Ribocil disrupts cellular processes dependent on these cofactors, including cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, Ribocil binds to the FMN riboswitch with high specificity and affinity. This binding induces a conformational change in the riboswitch, preventing the transcription of downstream genes involved in riboflavin biosynthesis . Ribocil’s mechanism of action involves competitive inhibition, where it competes with flavin mononucleotide for binding to the riboswitch .

Temporal Effects in Laboratory Settings

In laboratory settings, Ribocil has been shown to maintain its inhibitory effects over time. Studies have demonstrated that Ribocil remains stable and effective in inhibiting bacterial growth over extended periods . Resistance can develop through mutations in the FMN riboswitch, which may reduce Ribocil’s binding affinity .

Dosage Effects in Animal Models

In animal models, the effects of Ribocil vary with dosage. At lower doses, Ribocil effectively inhibits bacterial growth without significant toxicity . At higher doses, adverse effects such as toxicity and disruption of normal cellular functions have been observed . The therapeutic window for Ribocil is thus critical for its effective use as an antibacterial agent.

Metabolic Pathways

Ribocil is involved in the metabolic pathway of riboflavin biosynthesis. By inhibiting the FMN riboswitch, Ribocil disrupts the production of riboflavin and its derivatives, flavin mononucleotide and flavin adenine dinucleotide . This inhibition affects the overall metabolic flux and reduces the availability of these essential cofactors for various enzymatic reactions .

Transport and Distribution

Within bacterial cells, Ribocil is transported and distributed primarily through passive diffusion. Once inside the cell, Ribocil localizes to the cytoplasm, where it interacts with the FMN riboswitch . The distribution of Ribocil within the cell is influenced by its chemical properties and the presence of specific transporters or binding proteins .

Subcellular Localization

Ribocil predominantly localizes in the cytoplasm of bacterial cells, where it exerts its inhibitory effects on the FMN riboswitch . The subcellular localization of Ribocil is crucial for its function, as it needs to be in proximity to the riboswitch to effectively inhibit riboflavin biosynthesis .

准备方法

合成路线和反应条件: 利博西是通过一系列化学反应合成的,涉及其核心结构的形成和随后的功能化。合成路线通常涉及在受控条件下使用各种有机试剂和催化剂来获得所需产物。 有关合成路线和反应条件的具体细节是专有的,并未公开披露 .

工业生产方法: 利博西的工业生产涉及将实验室合成扩展到更大规模,确保最终产品的稠度和纯度。 该过程包括优化反应条件、纯化步骤和质量控制措施,以满足工业标准 .

化学反应分析

反应类型: 利博西会经历几种类型的化学反应,包括:

氧化: 利博西可以在特定条件下被氧化以形成氧化衍生物。

还原: 还原反应可以改变利博西的功能基团,可能改变其生物活性。

常用试剂和条件: 这些反应中使用的常用试剂包括氧化剂(例如过氧化氢)、还原剂(例如硼氢化钠)和各种有机溶剂。 反应条件(如温度、pH 值和反应时间)被仔细控制以实现所需的结果 .

主要产物: 这些反应形成的主要产物包括具有修饰功能基团的利博西的各种类似物。 这些类似物通常因其潜在的生物活性和治疗应用而被研究 .

相似化合物的比较

Flavin Mononucleotide (FMN): The natural ligand for the FMN riboswitch, structurally similar to Ribocil but with different binding properties

Ribocil-B: An analog of Ribocil with superior microbiological activity and binding affinity to the FMN riboswitch

Ribocil-C: Another analog with distinct chemical properties and biological activities.

Uniqueness of Ribocil: Ribocil is unique in its ability to selectively mimic the natural ligand FMN and inhibit riboswitch-mediated gene expression. Its structural distinctiveness from FMN and its potent antibacterial activity make it a valuable tool in the study of riboswitches and the development of new antibiotics .

属性

IUPAC Name |

2-[1-[[2-(methylamino)pyrimidin-5-yl]methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6OS/c1-20-19-21-9-13(10-22-19)11-25-6-2-4-14(12-25)18-23-15(8-17(26)24-18)16-5-3-7-27-16/h3,5,7-10,14H,2,4,6,11-12H2,1H3,(H,20,21,22)(H,23,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSXCVAIJFUEGJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC=C(C=N1)CN2CCCC(C2)C3=NC(=CC(=O)N3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

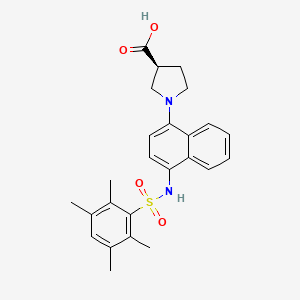

![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)

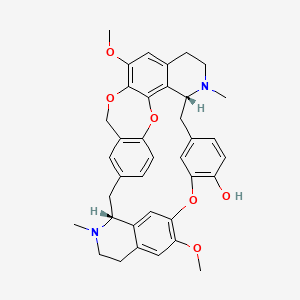

![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)